Product packaging for 4-Acetyl-5-anilinothiophene-2,3-dione(Cat. No.:CAS No. 879627-43-7)

4-Acetyl-5-anilinothiophene-2,3-dione

Cat. No.: B12198817
CAS No.: 879627-43-7
M. Wt: 247.27 g/mol
InChI Key: ZWZYEDDQJJAUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Acetyl-5-anilinothiophene-2,3-dione is a specialized thiophene-2,3-dione derivative designed for advanced chemical and pharmaceutical research. Thiophene and dione-containing structures are recognized as privileged scaffolds in medicinal chemistry and materials science due to their versatile electronic properties and ability to participate in diverse chemical transformations . The unique structure of this compound, featuring both an acetyl and an anilino substituent on the thiophene ring, makes it a promising building block for the synthesis of novel heterocyclic compounds, functional materials, and as a potential precursor for bioactive molecule development. Researchers can utilize this reagent in cyclization reactions, as an electron-accepting unit in conjugated systems, or for exploring structure-activity relationships in drug discovery projects. The 2,3-dione moiety is particularly reactive, allowing for the synthesis of more complex fused heterocycles, similar to reactions observed in indane-1,3-dione chemistry . This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO3S B12198817 4-Acetyl-5-anilinothiophene-2,3-dione CAS No. 879627-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

879627-43-7

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

4-acetyl-3-hydroxy-5-phenyliminothiophen-2-one

InChI

InChI=1S/C12H9NO3S/c1-7(14)9-10(15)12(16)17-11(9)13-8-5-3-2-4-6-8/h2-6,15H,1H3

InChI Key

ZWZYEDDQJJAUEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)SC1=NC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Thiophene-2,3-dione Ring System

The formation of the thiophene (B33073) ring is a foundational step in heterocyclic chemistry, with several established methods that can be adapted for the synthesis of the thiophene-2,3-dione scaffold.

The classical approaches to constructing a thiophene ring involve the cyclization of appropriately substituted open-chain precursors. These methods typically introduce the sulfur atom to a pre-formed carbon skeleton.

Key cyclization strategies applicable to thiophene synthesis include:

Paal-Knorr Thiophene Synthesis : This method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. wikipedia.org

Volhard–Erdmann Cyclization : This technique synthesizes thiophenes through the reaction of 1,4-diesters or dicarboxylates with sulfurizing reagents. wikipedia.org

Cyclization of Functionalized Alkynes : Modern methods utilize the cyclization of sulfur-containing alkyne substrates. mdpi.com For instance, 1-mercapto-3-yn-2-ols can undergo iodocyclization followed by dehydration to produce substituted 3-iodothiophenes, which can be further functionalized. mdpi.com Another approach involves the reaction of alkynyl diols with a sulfur source like sodium thiosulfate (B1220275) (Na₂S₂O₃) to create fused thiophene systems through a cascade cyclization. mdpi.com

The synthesis of the specific thiophene-2,3-dione moiety often requires precursors that can generate the dione (B5365651) functionality upon cyclization or through post-cyclization oxidation.

Table 1: Overview of Selected Thiophene Ring Precursor Strategies

Synthesis MethodPrecursor TypeSulfur SourceKey Features
Paal-Knorr Synthesis 1,4-Dicarbonyl CompoundP₄S₁₀, Lawesson's ReagentA classical and direct method for forming the thiophene ring from an acyclic diketone. wikipedia.org
Gewald Reaction α-Methylene Ketone + Activated NitrileElemental Sulfur (S₈)A multicomponent reaction that builds a 2-aminothiophene ring, a versatile precursor. mdpi.com
Alkyne Cyclization Sulfur-containing AlkynesInternal or ExternalAllows for regiospecific construction and can be mediated by metals or electrophiles like iodine. mdpi.com

Role of Multicomponent Reactions in Thiophene-2,3-dione Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms from the starting materials. tandfonline.comnih.gov These reactions are pivotal in generating structural diversity and molecular complexity in a step-economical fashion. tandfonline.com

The Gewald aminothiophene synthesis is a prominent MCR for building the thiophene skeleton. mdpi.com This reaction typically involves the base-catalyzed condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur. tandfonline.com The resulting 2-aminothiophene is a critical intermediate. While the standard Gewald reaction yields a 2-amino group, modifications and subsequent reactions are necessary to achieve the thiophene-2,3-dione structure. For example, novel 3-acetyl-2-aminothiophenes have been successfully prepared using a modified Gewald reaction with cyanoacetone. mdpi.com These aminothiophene precursors can then be envisioned to undergo hydrolysis and oxidation to form the desired dione ring.

Regioselective Introduction of Acetyl and Anilinothiophene Moieties

Once the core thiophene ring is established, the next critical phase is the regioselective installation of the acetyl group at the C4 position and the aniline (B41778) group at the C5 position.

The functionalization of the thiophene ring is governed by its electronic properties. The positions adjacent to the sulfur atom (α-positions, C2 and C5) are generally more reactive towards electrophilic substitution than the β-positions (C3 and C4). wikipedia.org

Acylation : Friedel-Crafts acylation is a standard method for introducing an acetyl group onto a thiophene ring, typically using acetic anhydride (B1165640) or acetyl chloride. google.com This reaction overwhelmingly favors substitution at the C2 or C5 positions. wikipedia.org To achieve substitution at the less reactive C4 position, as required for the target molecule, more advanced strategies are necessary. Sequential C-H functionalization using a directing group can provide access to specific substitution patterns. acs.orgacs.org For instance, a directing group temporarily placed at one position can guide a metal catalyst to functionalize an adjacent C-H bond, a technique that allows for the construction of 2,3,4- and 2,4,5-substituted thiophenes. acs.org

Table 2: Regioselectivity in Thiophene Functionalization

ReactionReagent/CatalystTypical Position of AttackNotes
Friedel-Crafts Acylation Acetic Anhydride, ZnCl₂C2 / C5 (α-position)Standard method for acylation, highly selective for the most reactive sites. wikipedia.orggoogle.com
Halogenation Br₂, NBS, etc.C2, then C5Bromination is extremely rapid compared to benzene. wikipedia.org
Directed C-H Functionalization Rhodium or Palladium Catalysts + Directing GroupVaries (e.g., C3 or C4)Enables functionalization at less reactive positions by overcoming inherent reactivity patterns. acs.orgacs.org

Advanced Approaches for Aniline Incorporation into Heterocyclic Scaffolds

The incorporation of an aniline moiety is a common objective in medicinal chemistry, driven by the need to create structural analogs or bioisosteres of biologically active anilines while mitigating metabolic instability. nih.govacs.org

Synthetic strategies for installing the aniline group onto the thiophene ring include:

Nucleophilic Aromatic Substitution (SNAr) : If the thiophene ring is activated with a suitable leaving group (e.g., a halogen) at the C5 position and electron-withdrawing groups elsewhere, it can undergo direct substitution by aniline.

Cross-Coupling Reactions : Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. This would involve coupling a 5-halothiophene derivative with aniline in the presence of a suitable catalyst and ligand system.

The development of synthetic protocols to access diversely substituted heterocyclic cores is an active area of research, aiming to provide flexible and scalable routes to complex molecules. acs.org

Derivatization and Structural Modification of 4-Acetyl-5-anilinothiophene-2,3-dione

Further structural modification of the target compound can be explored by leveraging the reactivity of its constituent functional groups. The presence of the acetyl ketone, the secondary aniline amine, and the dione functionality offers multiple handles for derivatization.

Reactions at the Acetyl Group : The ketone of the acetyl moiety can undergo various condensation reactions, such as aldol (B89426) or Knoevenagel condensations, to extend the carbon chain. It can also be reduced to an alcohol or converted to an oxime or hydrazone.

Reactions at the Aniline Moiety : The nitrogen atom of the aniline group can be alkylated or acylated. The phenyl ring of the aniline is also susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups, although the substitution pattern (ortho, meta, para) would be directed by the amino group.

Reactions at the Thiophene-2,3-dione System : The dione functionality makes the ring susceptible to reactions with various nucleophiles. For instance, thieno[2,3-d]pyrimidines, which are important pharmacophores, can be synthesized from 2-aminothiophene precursors, suggesting that the dione could serve as a synthon for fused heterocyclic systems. nih.gov

These potential derivatizations allow for the systematic exploration of the chemical space around the this compound scaffold to fine-tune its properties for various applications.

Synthesis of Analogues and Homologues through Targeted Chemical Reactions

The synthesis of analogues and homologues of this compound would hinge on the variation of the aniline and acetyl precursors.

One plausible approach to analogues involves the reaction of a pre-formed 5-aminothiophene-2,3-dione intermediate with a variety of substituted anilines. The reactivity of the aniline nucleophile would be influenced by the electronic nature of the substituents on the aromatic ring. For instance, electron-donating groups on the aniline would likely increase its nucleophilicity, potentially leading to higher reaction yields or allowing for milder reaction conditions. Conversely, electron-withdrawing groups might necessitate more forcing conditions.

Homologues could be synthesized by employing substituted anilines with varying alkyl chain lengths or different substitution patterns on the phenyl ring. For example, using toluidine (methylaniline) or xylidine (B576407) (dimethylaniline) in place of aniline would yield the corresponding methyl- or dimethyl-substituted homologues.

Another strategy for creating analogues would be to modify the acetyl group. This could be achieved by using different acylating agents on a 5-anilinothiophene-2,3-dione precursor. For instance, employing benzoyl chloride would lead to a benzoyl analogue instead of an acetyl one.

A hypothetical reaction scheme for the synthesis of analogues is presented below:

Table 1: Hypothetical Synthesis of 4-Acetyl-5-(substituted-anilino)thiophene-2,3-dione Analogues

EntryAniline DerivativeProduct
1AnilineThis compound
2p-Toluidine4-Acetyl-5-(4-methylanilino)thiophene-2,3-dione
3p-Anisidine4-Acetyl-5-(4-methoxyanilino)thiophene-2,3-dione
4p-Chloroaniline4-Acetyl-5-(4-chloroanilino)thiophene-2,3-dione

This table is based on hypothetical reactions and serves as an illustrative example.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Complex Systems

Optimizing the reaction conditions for the synthesis of a complex molecule like this compound would be crucial for maximizing the yield and ensuring the purity of the final product. Key parameters that would require systematic investigation include the choice of solvent, catalyst, reaction temperature, and reaction time.

For the amination step, the choice of solvent could significantly impact the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed in such reactions as they can effectively solvate the reactants and any charged intermediates.

The use of a base or catalyst might be necessary to facilitate the amination reaction. For instance, a non-nucleophilic organic base like triethylamine (B128534) or diisopropylethylamine could be used to scavenge any acid generated during the reaction. In some cases, a Lewis acid catalyst might be employed to activate the thiophene ring towards nucleophilic attack.

Temperature is a critical parameter that would need careful control. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts through competing side reactions. Therefore, a systematic study to identify the optimal temperature that balances reaction rate and selectivity would be essential.

The acylation step, likely a Friedel-Crafts type reaction, would also require careful optimization. The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) and its stoichiometry relative to the substrate would be a key factor. The reaction temperature would also need to be controlled to prevent over-acylation or decomposition of the starting material.

Table 2: Hypothetical Optimization Parameters for the Synthesis of this compound

ParameterInvestigated ConditionsPotential Outcome
Amination Step
SolventToluene, Dioxane, DMF, DMSOImproved solubility and reaction rate.
CatalystNone, Triethylamine, PyridineIncreased yield by neutralizing acidic byproducts.
TemperatureRoom Temperature, 50 °C, 80 °C, 100 °COptimized balance between reaction rate and purity.
Acylation Step
Lewis AcidAlCl₃, FeCl₃, SnCl₄Variation in catalytic activity and selectivity.
SolventDichloromethane, Carbon disulfideInfluence on catalyst activity and substrate solubility.
Temperature0 °C, Room TemperatureControl of regioselectivity and prevention of side reactions.

This table presents a hypothetical set of parameters for optimization studies.

Mechanistic Organic Chemistry and Reactivity Profiles

Reaction Mechanisms Involving the Thiophene-2,3-dione Core.

The reactivity of the thiophene-2,3-dione core in 4-Acetyl-5-anilinothiophene-2,3-dione is dictated by the presence of multiple electrophilic and nucleophilic centers, as well as the inherent strain of the dione (B5365651) system.

Investigation of Nucleophilic and Electrophilic Reactivity Patterns.

The thiophene-2,3-dione ring is characterized by two adjacent carbonyl groups, which render the C2 and C3 positions highly electrophilic. These positions are susceptible to attack by a variety of nucleophiles. The presence of the electron-withdrawing acetyl group at the C4 position is expected to further enhance the electrophilicity of the dione carbons. Thiophenes substituted with electron-withdrawing groups are known to be more susceptible to nucleophilic attack. nih.gov

Electrophilic substitution reactions, which are characteristic of the thiophene (B33073) ring, are expected to be significantly deactivated in this compound. nih.gov The strong electron-withdrawing effect of the two carbonyl groups and the acetyl group reduces the electron density of the thiophene ring, making it less susceptible to attack by electrophiles. However, the anilino group, being an activating group, may direct electrophiles to the ortho and para positions of the aniline (B41778) ring, although this reactivity might be modulated by the deactivating influence of the thiophene-2,3-dione moiety.

Table 1: Predicted Reactivity at Key Positions of this compound

PositionPredicted ReactivityInfluencing Factors
C2 (Carbonyl)ElectrophilicVicinal dicarbonyl, Acetyl group (electron-withdrawing)
C3 (Carbonyl)ElectrophilicVicinal dicarbonyl, Acetyl group (electron-withdrawing)
C4-Acetyl (Carbonyl)ElectrophilicCarbonyl group
C5-Anilino (Nitrogen)NucleophilicLone pair on nitrogen
Thiophene RingDeactivated for Electrophilic SubstitutionDione and acetyl groups (electron-withdrawing)
Aniline RingActivated for Electrophilic SubstitutionAmino group (electron-donating)

Studies on Ring-Opening and Ring-Closure Transformations.

Thiophene-2,3-diones are known to undergo ring-opening reactions under certain conditions. For instance, the reaction of related fused thiophene systems with strong nucleophiles like organolithium reagents can lead to the cleavage of the thiophene ring. mdpi.comresearchgate.net In the case of this compound, treatment with strong bases or nucleophiles could potentially lead to the opening of the thiophene-2,3-dione ring.

Ring-closure reactions are also a possibility, particularly involving the substituents. For example, intramolecular condensation between the acetyl group and the anilino nitrogen or reactions involving the dione carbonyls could lead to the formation of new fused heterocyclic systems. The synthesis of thieno[2,3-b]pyridines from 3-acetyl-2-aminothiophenes through intramolecular cyclization is a known transformation that highlights the potential for such ring closures. researchgate.net

Tautomerism and Isomerism in this compound.

Tautomerism is a crucial aspect of the chemistry of this compound, with several potential tautomeric forms arising from the migration of protons between different heteroatoms and carbon atoms.

Exploration of Keto-Enol and Other Potential Tautomeric Forms.

The presence of both ketone (in the dione and acetyl groups) and amine functionalities allows for the existence of multiple tautomers.

Keto-Enol Tautomerism: The acetyl group and the dione can exist in equilibrium with their corresponding enol forms. nih.gov The enolization of the acetyl group would result in a vinyl alcohol adjacent to the thiophene ring. Enolization of the dione could lead to a hydroxythiophene derivative.

Imine-Enamine Tautomerism: The anilino group can exist in equilibrium with its enamine tautomer, where a proton from the nitrogen migrates to an adjacent carbon, although this is generally less common for aromatic amines. More relevant is the potential for tautomerism involving the dione. The combination of the anilino group and the adjacent carbonyl at C3 can lead to an enamine-like system.

Other Tautomeric Forms: A combination of these tautomeric shifts can lead to a variety of other forms. For instance, a particularly stable tautomer could arise from the enolization of the acetyl group, which can then form an intramolecular hydrogen bond with the nitrogen of the anilino group or one of the dione oxygens.

Quantitative Experimental and Theoretical Investigations of Tautomeric Equilibria.

For analogous compounds, the keto form is generally more stable than the enol form in the absence of stabilizing factors such as intramolecular hydrogen bonding or conjugation. nih.gov In the case of this compound, the possibility of forming a six-membered intramolecular hydrogen-bonded ring in the enol tautomer of the acetyl group could significantly stabilize this form.

Table 2: Potential Tautomeric Forms of this compound

Tautomer TypeDescriptionPotential Stabilizing Factors
Keto-DioneThe ground state form with two carbonyls in the thiophene ring and an acetyl ketone.Inherent stability of the keto form.
Acetyl-EnolThe acetyl group exists as a C=C-OH.Intramolecular hydrogen bonding with the anilino nitrogen or dione oxygen.
Dione-EnolOne of the dione carbonyls exists as a C=C-OH.Aromaticity of the resulting hydroxythiophene ring.
Imine-likeTautomer involving the anilino nitrogen and a dione carbonyl.Formation of a conjugated system.

Influence of Acetyl and Anilinothiophene Substituents on Reaction Selectivity and Rate.

The acetyl and anilinothiophene substituents play a pivotal role in modulating the reactivity and selectivity of the thiophene-2,3-dione core.

The acetyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing inductive and resonance effects. On the thiophene ring, its primary influence is to enhance the electrophilicity of the dione carbons, making them more susceptible to nucleophilic attack. It also provides a site for a variety of condensation reactions.

The anilino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution on the aniline ring. Its electron-donating nature, through resonance, increases the electron density of the aniline ring. On the thiophene ring, the nitrogen's lone pair can donate electron density, potentially counteracting some of the deactivating effects of the carbonyl groups, although this effect is likely to be modest. The amino group is also a nucleophile and can direct reactions at this site.

The interplay of these two groups will govern the regioselectivity of reactions. For instance, in a reaction with an electrophile, substitution is more likely to occur on the activated aniline ring rather than the deactivated thiophene ring. Conversely, nucleophilic attack will be directed towards the electron-deficient carbonyl carbons of the dione and acetyl groups. The rate of these reactions will also be affected; for example, the rate of nucleophilic addition to the dione will be accelerated by the acetyl group and potentially moderated by the anilino group.

Advanced Spectroscopic Characterization and Structural Analysis

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure in solution. For 4-Acetyl-5-anilinothiophene-2,3-dione, a combination of ¹H and ¹³C NMR experiments would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal key structural features. The protons of the aniline (B41778) ring would likely appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The acetyl group protons would present as a singlet, typically in the range of δ 2.5-2.8 ppm. The N-H proton of the aniline group would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbons of the acetyl and dione (B5365651) moieties are expected to resonate at the downfield end of the spectrum (δ 160-200 ppm). The carbons of the thiophene (B33073) and aniline rings would appear in the aromatic region (δ 110-150 ppm), while the acetyl methyl carbon would be found in the aliphatic region (δ 20-30 ppm).

For the related compound, Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate, the following NMR data has been reported:

¹H-NMR (400 MHz, CDCl₃): δ 1.34 (t, 3H, J = 7.1 Hz), 2.58 (s, 3H), 2.82 (s, 3H), 4.28 (q, 2H, J = 7.1 Hz), 7.35–7.42 (m, 5H), 12.1 (s, 1H). nih.gov

¹³C-NMR (100 MHz, CDCl₃): δ 14.3, 16.5, 31.3, 60.5, 108.9, 119.2, 120.5, 124.7 (2 C), 129.5 (2 C), 139.6, 145.8, 162.7, 163.4, 195.7. nih.gov

These values for the analog provide a foundational estimate for the expected chemical shifts in this compound, with expected variations due to the differing substitution pattern on the thiophene ring.

Mass Spectrometry Techniques for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental formula, C₁₂H₉NO₃S.

Fragmentation Pattern Analysis: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would reveal characteristic fragmentation pathways. The molecular ion would be expected to undergo fragmentation through several key pathways, including:

Loss of the acetyl group (CH₃CO•) leading to a significant fragment ion.

Cleavage of the bond between the aniline ring and the thiophene core.

Fragmentation of the thiophene-2,3-dione ring itself.

Understanding these fragmentation patterns is crucial for confirming the connectivity of the different structural motifs within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Insights

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the following functional groups:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the aniline N-H bond.

C=O stretches: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the carbonyl groups of the acetyl and the thiophene-2,3-dione moieties. The exact positions of these bands can provide insights into the electronic environment and potential intramolecular hydrogen bonding.

C=C stretches: Bands in the 1450-1600 cm⁻¹ region associated with the aromatic rings.

C-N and C-S stretches: These would appear in the fingerprint region of the spectrum.

For the related compound, Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate, reported IR data includes absorption bands at 1680, 1700, and 2990 cm⁻¹. nih.gov The two distinct carbonyl stretches are indicative of the different electronic environments of the acetyl and ester carbonyl groups.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While a crystal structure for the target compound is not available, the crystal structure of the analog, Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate, has been determined. nih.govresearchgate.net This analysis revealed a triclinic crystal system with space group P-1. nih.govresearchgate.net The dihedral angle between the thiophene and aniline rings was found to be 36.92 (9)°. nih.govresearchgate.net The molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond. nih.govresearchgate.net

A similar analysis for this compound would be expected to reveal the planarity of the thiophene-2,3-dione ring and the relative orientation of the aniline and acetyl substituents.

ParameterEthyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate nih.govresearchgate.net
Crystal system Triclinic
Space group P-1
a (Å) 7.9443 (6)
b (Å) 9.5038 (7)
c (Å) 11.8706 (9)
α (°) 66.759 (2)
β (°) 89.754 (2)
γ (°) 66.785 (2)
Volume (ų) 744.60 (10)
Z 2

This data for a closely related structure provides a valuable reference point for what could be expected from a future single-crystal X-ray diffraction study of this compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. rsc.org For thiophene (B33073) derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry to its most stable energetic state. rsc.orgnih.gov This process minimizes the energy of the structure, providing accurate predictions of bond lengths, bond angles, and dihedral angles. nih.gov

From the optimized geometry, a wealth of information about the molecule's electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Furthermore, DFT enables the calculation of various energetic and electronic descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is crucial for predicting sites of intermolecular interactions and chemical reactions. Red and yellow areas on an MEP map indicate negative potential, prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Molecular Properties This table presents theoretical data typical for a thiophene derivative, illustrating the insights gained from DFT calculations. The values are representative and not from a specific study on 4-Acetyl-5-anilinothiophene-2,3-dione.

ParameterRepresentative ValueSignificance
E_HOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO-2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.7 eVIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net
Dipole Moment (µ)3.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Chemical Hardness (η)1.85 eVResistance to change in electron distribution; calculated from the HOMO-LUMO gap.
Electronegativity (χ)4.35 eVA measure of the power of an atom or group of atoms to attract electrons towards itself.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on Molecular Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing deep insights into conformational flexibility and interactions with the surrounding environment, such as solvents.

For a molecule like this compound, MD simulations could be used to explore the rotational freedom of the anilino group relative to the thiophene ring. This analysis helps identify the most stable conformations and the energy barriers between them. Furthermore, by simulating the compound in different explicit solvents (e.g., water, DMSO, chloroform), one can study how solvent molecules arrange around the solute and influence its conformational preferences and dynamic behavior. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDFs) to understand solvent structuring around specific atoms. Such simulations are crucial for understanding how the molecule might behave in a biological medium or a reaction mixture.

Table 2: Illustrative Output from a Hypothetical Molecular Dynamics Simulation This table shows the type of data that could be generated from an MD simulation to analyze the conformational stability of this compound in different solvents.

Simulation ParameterSolvent: WaterSolvent: ChloroformSignificance
Average RMSD (Å)1.2 ± 0.30.8 ± 0.2Measures the average deviation of the molecule's backbone from the initial structure, indicating stability.
Solvent Accessible Surface Area (Ų)150 ± 15180 ± 20Quantifies the molecular surface exposed to the solvent, affecting solubility and interactions.
Key Dihedral Angle (°) (C-C-N-C)45 ± 1075 ± 15Tracks the rotation of the anilino group, revealing preferred conformations in different environments.

In Silico Prediction of Reaction Pathways, Transition States, and Kinetic Parameters

Computational methods can map out potential chemical reactions, providing a significant advantage in synthetic planning and mechanistic studies. By employing techniques that explore a molecule's potential energy surface, it is possible to predict plausible reaction pathways, identify the high-energy transition state structures, and estimate the activation energies. nih.gov

For this compound, theoretical calculations could predict the outcomes of various reactions, such as electrophilic substitution on the aniline (B41778) ring or nucleophilic attack at the dione (B5365651) carbonyl carbons. Methods like nudged elastic band (NEB) or automated reaction path finding can determine the minimum energy path between reactants and products. nih.gov The calculated activation energy (Ea) for each potential pathway allows chemists to predict which reactions are kinetically favorable. These in silico predictions can guide experimental efforts by highlighting the most promising reaction conditions and identifying potential side products. nih.gov

Table 3: Hypothetical Kinetic Parameters for Potential Reactions This table illustrates how computational chemistry can be used to compare the feasibility of different potential reaction pathways for this compound.

Potential Reaction PathwayPredicted Activation Energy (kcal/mol)Predicted Reaction Energy (kcal/mol)Implication
N-Alkylation25-10Kinetically accessible, thermodynamically favorable.
Electrophilic Aromatic Substitution35-5Higher kinetic barrier, less likely under mild conditions.
Carbonyl Reduction (C2)22-15Kinetically favorable pathway for reduction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net If a series of this compound derivatives were synthesized and tested for a specific biological activity, QSAR could be used to build a mathematical model that predicts the activity of new, unsynthesized analogs. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) properties. researchgate.net A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to create an equation linking these descriptors to the observed biological activity. mdpi.com

The resulting QSAR model can offer predictive insights, guiding the design of more potent compounds by identifying which structural features are most important for activity. mdpi.com For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) generates contour maps that visualize regions where modifying the structure (e.g., adding bulky groups or electron-withdrawing groups) is predicted to increase or decrease activity. frontiersin.org

Table 4: Example of a QSAR Data Set This table represents a hypothetical dataset that would be used to build a QSAR model for a series of thiophene derivatives.

Compound IDMolecular Weight (MW)LogPDipole Moment (µ)Observed pIC50Predicted pIC50
Thio-01249.292.13.56.56.4
Thio-02283.732.53.86.97.0
Thio-03293.281.84.17.27.1
Thio-04311.342.83.26.16.2

Scientific Review: The Chemical Compound “this compound”

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific information available for the chemical compound titled "this compound." Searches for this exact compound name, as well as syntactical and structural variations, did not yield any studies detailing its synthesis, structure-activity relationships, biochemical interactions, or effects on cellular pathways.

The provided outline requests a detailed analysis of this specific molecule, including the design of compound libraries, enzyme inhibition studies, molecular docking, and cellular mechanistic investigations. Without any primary or secondary research data published in accessible journals, databases, or other scientific repositories, it is not possible to construct the requested article while adhering to the principles of scientific accuracy and factual reporting.

General research on related thiophene derivatives exists, indicating that this class of compounds is of interest in medicinal chemistry. However, in keeping with the strict instructions to focus solely on "this compound," no data from these related but distinct compounds can be presented.

Therefore, an article on "this compound" cannot be generated at this time due to the absence of foundational research on the subject.

Structure Activity Relationship Sar Studies and Biochemical Interactions

Bioactivation and Metabolic Stability Research (in vitro)

The in vitro metabolic fate of 4-acetyl-5-anilinothiophene-2,3-dione can be investigated using a panel of subcellular fractions, including liver microsomes and S9 fractions. These fractions contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.govacs.org

Incubation and Metabolite Profiling:

To assess metabolic stability, the parent compound, this compound, would be incubated with human liver microsomes in the presence of the necessary cofactor, NADPH, which is essential for CYP enzyme activity. The disappearance of the parent compound over time provides a measure of its intrinsic clearance.

Metabolite identification is typically carried out using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). This powerful analytical technique allows for the separation of the parent compound from its metabolites and provides accurate mass measurements, which are crucial for the elucidation of their chemical structures.

Potential Metabolic Pathways:

Based on the structure of this compound, several metabolic pathways can be predicted:

Oxidation of the Thiophene (B33073) Ring: The thiophene moiety is susceptible to oxidative metabolism by CYP enzymes, which can lead to the formation of reactive thiophene S-oxides and thiophene epoxides. nih.govacs.org These electrophilic intermediates have the potential to covalently bind to cellular macromolecules, which is a mechanism often associated with drug-induced toxicity. nih.govnih.gov

Hydroxylation of the Anilino Ring: The phenyl ring of the anilino substituent is a likely site for aromatic hydroxylation, a common metabolic pathway catalyzed by CYP enzymes. This can occur at the ortho, meta, or para positions of the ring.

N-Dealkylation or Oxidation of the Anilino Nitrogen: The nitrogen atom of the anilino group could undergo oxidative deamination or N-oxidation.

Metabolism of the Acetyl Group: The acetyl group could potentially undergo reduction to a secondary alcohol or be a site for other enzymatic modifications.

Phase II Conjugation: The primary metabolites, particularly those with newly introduced hydroxyl groups, can undergo further metabolism through phase II conjugation reactions. These reactions, such as glucuronidation and sulfation, are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Conjugation reactions generally increase the water solubility of the metabolites, facilitating their excretion.

Hypothetical Metabolite Profile:

The following table presents a hypothetical profile of potential metabolites of this compound that could be identified in in vitro studies with human liver microsomes.

Metabolite ID Proposed Biotransformation Predicted m/z Potential for Reactivity
M1 Parent Compound261.03-
M2 Thiophene S-oxide277.02High
M3 Thiophene Epoxide277.02High
M4 p-Hydroxyanilino Metabolite277.02Low
M5 m-Hydroxyanilino Metabolite277.02Low
M6 o-Hydroxyanilino Metabolite277.02Low
M7 N-Hydroxy Metabolite277.02Moderate
M8 Glucuronide of M4453.05Low
M9 Sulfate of M4357.00Low

Disclaimer: This table is for illustrative purposes only and is based on predicted metabolic pathways. Actual experimental results may vary.

The metabolic stability of a compound can be significantly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies in the context of drug metabolism aim to identify modifications that can enhance metabolic stability, thereby improving a drug candidate's pharmacokinetic profile.

Influence of Substituents on the Anilino Ring:

The electronic properties and steric bulk of substituents on the anilino ring can have a profound impact on the metabolic fate of this compound.

Electron-Withdrawing Groups (EWGs): The introduction of strong electron-withdrawing groups (e.g., -CF₃, -NO₂) on the anilino ring can decrease the electron density of the ring, making it less susceptible to oxidative metabolism by CYP enzymes. This is expected to increase the metabolic stability of the compound.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the aromatic ring, potentially making it a more favorable substrate for CYP-mediated hydroxylation and thus decreasing metabolic stability.

Steric Hindrance: Placing bulky substituents near the anilino nitrogen or at positions prone to metabolic attack can sterically hinder the approach of metabolizing enzymes, thereby improving metabolic stability.

Hypothetical Metabolic Stability Data for Anilino-Substituted Analogs:

The following table provides hypothetical data on the in vitro metabolic stability of various analogs of this compound, as might be determined in a human liver microsomal stability assay. The stability is often expressed as the half-life (t₁/₂) of the compound.

Compound Substituent on Anilino Ring Predicted Half-life (t₁/₂) in HLM (min) Predicted Primary Metabolic Pathway
A1 H (Parent Compound)35Thiophene oxidation, Anilino hydroxylation
A2 4-CF₃75Thiophene oxidation
A3 4-OCH₃20Anilino hydroxylation, O-demethylation
A4 4-Cl50Thiophene oxidation, Anilino hydroxylation
A5 2,6-di-CH₃90Thiophene oxidation (steric hindrance at anilino ring)

Disclaimer: This table contains hypothetical data for illustrative purposes to demonstrate the principles of substituent effects on metabolic stability. Actual experimental values may differ.

By systematically modifying the substituents on the anilino ring and evaluating the metabolic stability of the resulting analogs, researchers can develop a clear SAR that guides the design of more metabolically robust compounds. This iterative process of design, synthesis, and in vitro testing is fundamental to modern drug discovery.

Exploration of Advanced Research Applications

Development of Chemical Probes for Elucidating Biological Mechanisms

The unique structural features of 4-Acetyl-5-anilinothiophene-2,3-dione make it an intriguing candidate for the development of chemical probes. The thiophene-2,3-dione core, coupled with an anilino group and an acetyl moiety, presents multiple points for potential interaction with biological macromolecules. The development of such probes is crucial for dissecting complex biological pathways. Thiophene (B33073) derivatives have been successfully utilized as acetylcholinesterase inhibitors, indicating their potential to interact with enzymatic targets. nih.gov The synthesis of a series of new thiophene derivatives using the Gewald protocol has led to the discovery of potent inhibitors, with some compounds showing higher inhibitory activity than the reference drug, donepezil. nih.gov

Integration into High-Throughput Screening Libraries for Novel Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. The inclusion of diverse and structurally unique scaffolds like this compound in HTS libraries is critical for identifying novel lead compounds. The thiophene nucleus is a privileged pharmacophore, and its derivatives have been the subject of numerous HTS campaigns. nih.gov For instance, multiplexed HTS assays have been developed to screen for inhibitors of drug-metabolizing enzymes, demonstrating the capability to analyze thousands of compounds efficiently. nih.gov The structural characteristics of anilinothiophene derivatives suggest their potential to yield hits in screens targeting a variety of biological targets, including kinases and other enzymes.

Chemoinformatic Approaches for Scaffold Prioritization and Optimization

Chemoinformatics plays a pivotal role in modern medicinal chemistry, offering computational tools to analyze and prioritize molecular scaffolds. nih.gov The anilinothiophene scaffold of this compound can be systematically evaluated using these methods. Computational exploration of molecular scaffolds allows for the generation of molecular hierarchies, structural classification, and the association of scaffolds with specific biological activities. nih.gov By analyzing structure-activity relationships (SAR) within libraries of related thiophene derivatives, chemoinformatic models can guide the optimization of the this compound structure to enhance potency and selectivity for a given biological target. Such computational studies are instrumental in designing new analogs with improved pharmacological profiles.

Potential in Functional Materials Research, including Organic Electronic Materials and Dyes

Beyond its potential in the biological realm, the this compound scaffold holds promise for applications in materials science. The conjugated system formed by the thiophene ring and the anilino substituent suggests that this class of compounds may exhibit interesting photophysical properties. Thiophene derivatives are known to be used in the development of organic electronic materials. nih.gov The planarity and electron-rich nature of the thiophene ring contribute to its utility in creating organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The specific substitutions on the this compound core could be tailored to tune its electronic and optical properties, making it a candidate for novel dyes and functional materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.